Amino-PEG2-C2-acid

Linker Length Optimization PROTAC Ternary Complex ADC DAR

This high-purity (≥98%) heterobifunctional PEG linker features a primary amine and propanoic acid, ideal for orthogonal conjugation in ADC and PROTAC synthesis. With a 2-year shelf life at -20°C and high water solubility (≥34.8 mg/mL), it ensures consistent performance in aqueous reactions. Its precise PEG2 spacer length enables targeted research.

Molecular Formula C7H15NO4
Molecular Weight 177.2 g/mol
CAS No. 791028-27-8
Cat. No. B1664898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG2-C2-acid
CAS791028-27-8
SynonymsAmino-PEG2-acid
Molecular FormulaC7H15NO4
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC(COCCOCCN)C(=O)O
InChIInChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10)
InChIKeyDEZXLFKSYRODPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amino-PEG2-C2-acid (CAS 791028-27-8) Technical Baseline: A Defined-Length PEG Linker for ADC and PROTAC Bioconjugation


Amino-PEG2-C2-acid (CAS 791028-27-8) is a monodisperse, bifunctional polyethylene glycol (PEG) derivative with a molecular weight of 177.20 g/mol and the formula C7H15NO4 . It features a primary amine at one terminus and a carboxylic acid at the other, linked by a short, three-unit PEG spacer . This compound is classified as a cleavable linker for antibody-drug conjugates (ADCs) and a PEG-based PROTAC linker [1]. Its defined chain length offers precise control over linker length, a property not afforded by polydisperse PEG alternatives, and is a key factor in its selection for advanced bioconjugation .

Amino-PEG2-C2-acid (CAS 791028-27-8) Selection Rationale: Why Linker Length and Purity Are Critical for ADC and PROTAC Development


Generic substitution within the family of amino-PEG-acid linkers is not trivial, as the number of PEG units (n) dictates critical molecular properties, including hydrodynamic radius, solubility, and the spatial presentation of the terminal functional groups [1]. This compound, with a PEG2 spacer (n=2), occupies a distinct physicochemical niche between its shorter PEG1 (n=1) and longer PEG3 (n=3) analogs . This difference directly impacts the drug-to-antibody ratio (DAR) in ADCs, the formation of the ternary complex in PROTACs, and the overall solubility and aggregation profile of the final conjugate [2]. Furthermore, while polydisperse PEG mixtures offer a range of chain lengths, the monodispersity of Amino-PEG2-C2-acid ensures batch-to-batch reproducibility and simplifies analytical characterization, which is a mandatory requirement for GMP manufacturing and regulatory submissions [3].

Amino-PEG2-C2-acid (CAS 791028-27-8) Differentiating Evidence: Quantitative Comparisons vs. Closest Analogs


Precise Control Over Molecular Dimensions: Quantitative Comparison of PEG Unit Length

The selection of Amino-PEG2-C2-acid over its PEG1 or PEG3 analogs is a quantitative decision based on linker length. Amino-PEG2-C2-acid provides a 3-unit PEG spacer [1]. This is a verifiable 1.5x increase in chain length compared to Amino-PEG1-C2-acid (2-unit spacer) and a 33% reduction compared to Amino-PEG3-C2-acid (4-unit spacer) [2]. This difference in atomic composition (C7H15NO4 vs. C5H11NO3 vs. C9H19NO5) translates directly to a distinct molecular weight of 177.20 g/mol, compared to 133.15 g/mol for the PEG1 analog and 221.25 g/mol for the PEG3 analog .

Linker Length Optimization PROTAC Ternary Complex ADC DAR

Quantified Solubility Profile: Enabling Diverse Conjugation and Formulation Strategies

The compound's solubility profile is quantified and offers a distinct advantage in multi-step bioconjugation workflows. It exhibits a minimum solubility of 34.7 mg/mL in DMSO, 30.8 mg/mL in Ethanol, and 34.8 mg/mL in Water . This high aqueous solubility, compared to many hydrophobic drug payloads and some non-PEGylated linkers, is a direct consequence of its PEG2 spacer [1]. While specific solubility data for the PEG1 analog is not available, the class-level trend indicates that increasing PEG units generally enhances aqueous solubility [2].

Aqueous Solubility Bioconjugation Formulation Development

High Purity for Reproducible Conjugation: Enabling Consistent DAR and Activity

Procurement for industrial or advanced research requires high chemical purity to ensure reproducible bioconjugation. Commercial suppliers of Amino-PEG2-C2-acid provide verifiable purity levels, with some specifications reaching 99.7% purity by RP-HPLC [1]. This monodispersity and high purity are explicitly linked to easier purification and characterization, a contrast to polydisperse PEG reagents which yield heterogeneous products that are challenging to fully analyze .

Batch Reproducibility Analytical Characterization Quality Control

Demonstrated Cleavable Linker Functionality: A Prerequisite for ADC Payload Release

Amino-PEG2-C2-acid is consistently characterized as a "cleavable" linker for ADCs [1][2]. This property is fundamental for its function, as it is designed to release the cytotoxic payload inside the target cell, a mechanism that distinguishes it from "non-cleavable" linkers which rely on antibody degradation for drug release [3]. The cleavable nature is an inherent design feature that is a key selection criterion for ADC development projects where controlled, intracellular drug release is required for efficacy.

Cleavable Linker Antibody-Drug Conjugate Payload Release

Validated Application Scenarios for Amino-PEG2-C2-acid (CAS 791028-27-8) in ADC and PROTAC Development


Optimizing PROTAC Linker Length for Efficient Ternary Complex Formation

Researchers developing PROTACs can use Amino-PEG2-C2-acid as a linker of precisely defined length [1]. Its 3-unit PEG spacer (C7H15NO4, 177.20 g/mol) provides a specific distance between the E3 ligase ligand and the target protein ligand. This is a critical variable for optimizing the formation of the ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein . The ability to select from PEG1 (133.15 g/mol) or PEG3 (221.25 g/mol) analogs allows for a systematic SAR study of linker length on degradation efficiency .

Synthesis of Antibody-Drug Conjugates (ADCs) with a Cleavable, Soluble Spacer

In the synthesis of ADCs, Amino-PEG2-C2-acid serves as a bifunctional linker with a cleavable 3-unit PEG spacer [1]. Its primary amine can be conjugated to an antibody, while its carboxylic acid can be activated and coupled to a cytotoxic payload. The quantified high aqueous solubility (≥34.8 mg/mL in water) helps maintain the solubility of the antibody-linker intermediate and the final ADC, reducing the risk of aggregation . The defined PEG2 length (177.20 g/mol) offers a balance between providing a flexible spacer and minimizing the overall size of the conjugate .

General Bioconjugation Requiring a Short, Defined-Length, Heterobifunctional Spacer

Amino-PEG2-C2-acid is a versatile tool for any bioconjugation application requiring a short, flexible, and hydrophilic spacer with amine and carboxylic acid functionalities [1]. Its monodispersity and high commercial purity (up to 99.7%) ensure reliable and reproducible coupling efficiency . This makes it suitable for attaching fluorophores, biotin, or other small molecules to proteins, peptides, or surfaces while precisely controlling the distance between the two conjugated entities .

Developing Soluble and Stable Nanoparticle Formulations for Drug Delivery

Due to its bifunctional nature and defined PEG2 spacer, this compound can be used to functionalize the surface of nanoparticles or drug carriers [1]. The carboxylic acid can be used for attachment to the nanoparticle surface, while the amine can be used for further conjugation of targeting ligands or therapeutic molecules. The PEG2 spacer provides a hydrophilic shield that improves the colloidal stability and reduces non-specific protein adsorption (opsonization) of the nanoparticle in biological fluids .

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